molecular formula C10H14N2O5 B8057508 ethyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonyloxyimino]acetate

ethyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonyloxyimino]acetate

Cat. No.: B8057508
M. Wt: 242.23 g/mol
InChI Key: GTIPXWMOYWXFBG-UHFFFAOYSA-N
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Description

ethyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonyloxyimino]acetate is a chemical compound known for its utility in organic synthesis, particularly in the protection of amino groups during peptide synthesis. This compound is characterized by its stability and reactivity, making it a valuable reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonyloxyimino]acetate typically involves the reaction of ethyl cyanoacetate with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

ethyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonyloxyimino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and nucleophiles (e.g., amines). The reactions are typically carried out at room temperature or under mild heating .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, hydrolysis yields ethyl cyanoacetate and tert-butyl alcohol, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonyloxyimino]acetate involves the formation of a stable carbamate linkage with amino groups. This linkage protects the amino group from unwanted reactions during synthesis. The tert-butoxycarbonyl group can be easily removed under acidic conditions, regenerating the free amino group for further reactions .

Properties

IUPAC Name

ethyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonyloxyimino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5/c1-5-15-8(13)7(6-11)12-17-9(14)16-10(2,3)4/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIPXWMOYWXFBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NOC(=O)OC(C)(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonyloxyimino]acetate
Reactant of Route 2
Reactant of Route 2
ethyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonyloxyimino]acetate

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